N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzodioxol substituent at the N-position of the pyrazole ring, a phenyl group at the 1-position, and an isopropyl group at the 3-position. The benzodioxol moiety (1,3-benzodioxol-5-yl) is a bicyclic aromatic system with oxygen atoms at positions 1 and 3, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(2)16-11-17(23(22-16)15-6-4-3-5-7-15)20(24)21-14-8-9-18-19(10-14)26-12-25-18/h3-11,13H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMCTZKJYPVKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a β-diketone or β-ketoester.
Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Key Observations:
Substituent Diversity: The benzodioxol group in the target compound distinguishes it from analogues with benzothiazole () or chloropyridinyl groups (). This moiety may confer improved blood-brain barrier penetration compared to sulfonamide or halogenated derivatives . Halogenated derivatives (e.g., cyantraniliprole) prioritize agrochemical efficacy, whereas non-halogenated analogues (e.g., benzodioxol) are more likely candidates for CNS-targeting drugs.
Synthetic Flexibility :
- The synthesis of pyrazole carboxamides often employs carbodiimide-based coupling agents (e.g., EDCI/HOBt), as demonstrated in the preparation of 1,5-diarylpyrazole carboxamides . Modifications at the N-position (e.g., benzodioxol vs. benzothiazol) are achieved via selective amidation.
Biological Implications: Cyantraniliprole and fluchlordiniliprole () highlight the role of halogen atoms (Br, Cl) and carbamoyl groups in pesticidal activity.
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from structural trends:
- Metabolic Stability : The isopropyl group at the 3-position may reduce oxidative metabolism compared to smaller alkyl chains (e.g., methyl).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyrazole precursors with benzodioxole derivatives. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the pyrazole core and the benzodioxol-5-amine moiety .
- Substituent introduction : Propan-2-yl and phenyl groups are introduced via alkylation or nucleophilic substitution under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzodioxol protons at δ 6.7–6.9 ppm, pyrazole protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 393.14) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles (e.g., C-N-C = 120.5°) and torsion angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data related to the compound’s conformation, particularly in the benzodioxol ring?
- Methodological Answer :
- Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., total puckering amplitude Q = 0.25 Å for benzodioxol). Use SHELXL’s TWIN/BASF commands to model disorder or twinning .
- Comparative refinement : Test alternative models (e.g., split positions vs. thermal motion) and validate with R-factor convergence (target: R1 < 5%). Discrepancies in electron density maps (>3σ) may indicate dynamic disorder .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s potential biological targets?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., factor Xa, COX-2) using fluorogenic substrates. For example, measure IC50 values under physiological pH (7.4) and temperature (37°C) .
- Analog synthesis : Modify substituents systematically (e.g., replace propan-2-yl with cyclopropyl) and correlate changes with activity. Use QSAR models (e.g., CoMFA) to predict bioactivity .
- Crystallographic docking : Perform molecular docking (e.g., AutoDock Vina) using the compound’s refined X-ray structure to identify key interactions (e.g., hydrogen bonds with Ser195 in factor Xa) .
Q. How can conflicting biochemical assay results (e.g., anti-inflammatory vs. pro-apoptotic effects) be systematically addressed?
- Methodological Answer :
- Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects. Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate trends .
- Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways. For example, NF-κB inhibition at low doses (10 nM) vs. caspase-3 activation at high doses (50 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
